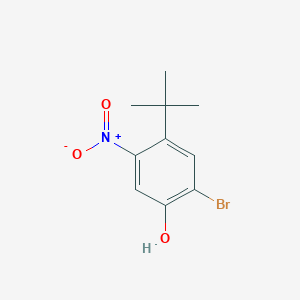
octyl alpha-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl alpha-D-mannopyranoside: is a non-ionic surfactant and a glycoside derived from mannose, a type of sugar. It is composed of an octyl group attached to the alpha-D-mannopyranoside moiety. This compound is known for its ability to disrupt lipid bilayers, making it useful in various biochemical and biophysical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct 2,3-O-Isopropylidenation: This method involves the treatment of alpha-D-mannopyranosides with 0.12 equivalents of TsOH·H2O and 2-methoxypropene at 70°C, yielding 2,3-O-isopropylidene-alpha-D-mannopyranosides in 80-90% yields.
Formation of Beta-Mannosidic Linkage: This involves the 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide, followed by glycosylation of unprotected octyl beta-D-mannopyranoside using limiting acetobromomannose.
Industrial Production Methods: The industrial production of octyl alpha-D-mannopyranoside typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octyl alpha-D-mannopyranoside can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of acids or bases.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to alcohol derivatives.
Substitution: Substituted mannopyranoside derivatives with different functional groups.
Scientific Research Applications
Chemistry: : Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions. Biology : Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers. Medicine : Investigated for its potential in drug delivery systems, particularly in targeting specific cells or tissues. Industry : Utilized in the formulation of detergents and cleaning agents due to its surfactant properties .
Mechanism of Action
Octyl alpha-D-mannopyranoside exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers, disrupting their structure and increasing membrane permeability. This disruption is facilitated by the hydrophobic octyl group inserting into the lipid bilayer, while the hydrophilic mannopyranoside moiety interacts with the aqueous environment .
Comparison with Similar Compounds
Similar Compounds
Methyl alpha-D-mannopyranoside: Similar in structure but with a methyl group instead of an octyl group.
Glyceryl alpha-D-mannopyranosides: These compounds have glyceryl moieties and are used for similar applications but have different physicochemical properties
Uniqueness: : Octyl alpha-D-mannopyranoside is unique due to its longer hydrophobic chain, which enhances its ability to disrupt lipid bilayers compared to shorter-chain analogs like methyl alpha-D-mannopyranoside. This makes it particularly useful in applications requiring strong surfactant properties.
Properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-DGTMBMJNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3093537.png)
![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)




![Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-](/img/structure/B3093566.png)
![(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide](/img/structure/B3093570.png)
![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)





